[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that features a pyrazole ring and an oxolane ring connected through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring is usually formed via the cyclization of 1,4-diols under acidic conditions.
Linking the Rings: The final step involves the formation of the methylamine linkage between the pyrazole and oxolane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxolane ring, converting it into a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which [(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, while the oxolane ring can enhance the compound’s binding affinity through hydrogen bonding . The methylamine linkage provides flexibility, allowing the compound to adopt conformations that optimize its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
[(1-ethyl-1H-pyrazol-3-yl)methyl][(tetrahydrofuran-2-yl)methyl]amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
[(1-ethyl-1H-pyrazol-3-yl)methyl][(pyrrolidin-2-yl)methyl]amine: Similar structure but with a pyrrolidine ring instead of an oxolane ring.
Uniqueness
[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is unique due to its combination of a pyrazole ring and an oxolane ring, which provides a distinct set of chemical and biological properties. The presence of the ethyl group on the pyrazole ring can influence its reactivity and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H19N3O/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11/h5-6,11-12H,2-4,7-9H2,1H3 |
InChI Key |
IWHHWWOPBZJOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2CCCO2 |
Origin of Product |
United States |
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